molecular formula C12H6ClFO B13979448 3-Chloro-7-fluorodibenzo[b,d]furan

3-Chloro-7-fluorodibenzo[b,d]furan

Cat. No.: B13979448
M. Wt: 220.62 g/mol
InChI Key: JODPFQBVFFCSGX-UHFFFAOYSA-N
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Description

3-Chloro-7-fluorodibenzo[b,d]furan is a halogenated dibenzofuran derivative with chlorine and fluorine substituents at the 3- and 7-positions, respectively. Structurally, it consists of two benzene rings fused to a central furan ring, with molecular formula C₁₂H₆ClFO and a molar mass of 220.63 g/mol . Dibenzofurans are structurally related to polychlorinated dibenzo-$p$-dioxins (PCDDs) and dibenzofurans (PCDFs), but their toxicity and applications vary significantly based on substituent patterns . Unlike the parent furan (C₄H₄O), which is a volatile solvent, halogenated dibenzofurans are typically non-volatile and exhibit distinct electronic properties due to electron-withdrawing substituents like Cl and F .

Properties

Molecular Formula

C12H6ClFO

Molecular Weight

220.62 g/mol

IUPAC Name

3-chloro-7-fluorodibenzofuran

InChI

InChI=1S/C12H6ClFO/c13-7-1-3-9-10-4-2-8(14)6-12(10)15-11(9)5-7/h1-6H

InChI Key

JODPFQBVFFCSGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)OC3=C2C=CC(=C3)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of 3-Chloro-7-fluorodibenzo[b,d]furan

Copper-Catalyzed Cyclization of Diaryliodonium Salts in Water

One efficient method to prepare various dibenzofuran derivatives, including halogenated versions, is through copper-catalyzed cyclization of cyclic diaryliodonium triflates in aqueous media. This approach was reported by Chen et al. (2018) and involves the following general procedure:

  • Reagents and Conditions : Diaryliodonium salt (0.1 mmol), potassium carbonate (0.2 mmol), copper(I) iodide (0.05 mmol), and a ligand (0.1 equiv) are stirred in water (2 mL) at 100 °C for 24 hours in a pressure tube.
  • Workup : After reaction completion (monitored by TLC), the solvent is evaporated under reduced pressure. The crude mixture is purified by silica-gel column chromatography using ethyl acetate/petroleum ether mixtures.
  • Characterization : The products are confirmed by ^1H NMR, ^13C NMR, and ^19F NMR spectroscopy.

This method successfully produced 7-chloro-2-fluorodibenzo[b,d]furan (a close analog) with good yield and purity, demonstrating the feasibility of introducing chlorine and fluorine substituents on the dibenzofuran framework via this route.

Example Data for 7-Chloro-2-fluorodibenzo[b,d]furan:
Parameter Value
^1H NMR (400 MHz, CDCl3) δ 7.83 (d, J=8.3 Hz, 1H), 7.60–7.57 (m, 2H), 7.52 (dd, J=8.9, 4.0 Hz, 1H), 7.35 (dd, J=8.3, 1.7 Hz, 1H), 7.20 (dt, J=8.9, 1.9 Hz, 1H)
^13C NMR (125 MHz, CDCl3) δ 159.3 (d, J=238.6 Hz), 152.6, 133.5, 124.5 (d, J=10.3 Hz), 123.6, 122.8, 121.5, 114.9 (d, J=25.8 Hz), 112.6, 106.8 (d, J=25.1 Hz)
^19F NMR (376 MHz, CDCl3) δ −119.7
HRMS (ESI) Calculated for C12H7ClFO ([M + H]+): 221.0164; Found: 221.0160

This spectral data confirms the structure and substitution pattern.

Palladium-Catalyzed Regioselective Tandem Arylation and Intramolecular O-Arylation

Another advanced method involves palladium-catalyzed regioselective synthesis of halogenated benzo[b]furan derivatives, which can be adapted to dibenzofurans. This method uses 5-substituted 1,2,3-trihalobenzenes and benzylketones undergoing tandem α-arylation and intramolecular O-arylation:

  • Catalyst System : Pd(OAc)2 or Pd(PPh3)4 with triphenylphosphine ligand.
  • Solvent : Anhydrous DMF or toluene.
  • Conditions : Heating at 120 °C for 12 hours.
  • Selectivity : The reaction initiates at the least sterically hindered C–I bond, providing high regioselectivity for 7-substituted products.

This method yields 7-halogenated benzo[b]furan derivatives with up to 83% isolated yields and tolerates various functional groups, indicating potential for preparing 3-chloro-7-fluorodibenzo[b,d]furan analogs by appropriate choice of substrates.

Entry Catalyst Loading Solvent Yield (%) Notes
1 0.1 equiv Pd(OAc)2, 0.2 equiv PPh3 DMF 18 Initial conditions, low yield
2 Same Toluene 27 Improved yield with solvent change
9 0.1 equiv Pd(PPh3)4 Toluene 37 More reactive catalyst
10 Pd(PPh3)4 + Cs2CO3 Toluene 83 Best yield with base additive

This catalytic cycle involves oxidative addition, α-arylation, and intramolecular cyclization steps.

Photoinduced Intramolecular Cyclization

Photoinduced synthesis of substituted dibenzofurans has been explored using substituted o-arylphenols and halogenated biphenyl derivatives under UV irradiation:

  • Conditions : Irradiation in liquid ammonia or DMSO with potassium tert-butoxide base.
  • Yields : Moderate to good yields (up to ~89%) for various substituted dibenzofurans.
  • Mechanism : Radical-mediated intramolecular cyclization without benzyne intermediates.

Comparative Summary Table of Preparation Methods

Method Key Reagents & Catalysts Conditions Yield Range (%) Advantages Limitations
Copper-catalyzed cyclization of diaryliodonium salts Diaryliodonium salts, CuI, ligand L4, K2CO3 100 °C, 24 h, aqueous medium Moderate to high (e.g., 70%) Mild, aqueous, good functional group tolerance Requires diaryliodonium salt precursors
Palladium-catalyzed tandem α-arylation/O-arylation Pd(OAc)2 or Pd(PPh3)4, PPh3, base 120 °C, 12 h, organic solvent Up to 83% High regioselectivity, scalable Requires halogenated tri-iodobenzenes
Photoinduced intramolecular cyclization o-Arylphenols, KOBu-t, light UV irradiation, liquid ammonia or DMSO Moderate to high (up to 89%) Radical method, no benzyne intermediates Requires UV irradiation setup
Acid-promoted reaction with alkynyl sulfoxides 2,6-Substituted phenols, alkynyl sulfoxides, TFAA Room temp to mild heating Good yields New approach, regioselective C–C formation Limited to benzo[b]furans, regioisomer mixtures

Detailed Research Outcomes and Notes

  • The copper-catalyzed method has been well characterized with detailed NMR and HRMS data confirming substitution patterns, including chlorine and fluorine at the 3 and 7 positions respectively.
  • Palladium-catalyzed methods demonstrate the importance of catalyst choice and solvent on yield and regioselectivity, with Pd(PPh3)4 and toluene plus Cs2CO3 giving the best results.
  • Photoinduced methods provide an alternative radical pathway with high yields but require specialized equipment and careful substrate design.
  • The acid-promoted method offers a novel route with potential for complex substitution patterns but may yield regioisomeric mixtures, requiring further optimization for selective 3-chloro-7-fluorodibenzo[b,d]furan synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-7-fluorodibenzo[b,d]furan undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The aromatic structure of the compound allows it to undergo oxidation reactions, leading to the formation of quinone derivatives.

    Reduction Reactions: The compound can be reduced to form dihydro derivatives under specific conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-7-fluorodibenzo[b,d]furan has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-7-fluorodibenzo[b,d]furan involves its interaction with specific molecular targets. The compound can bind to aromatic receptors and enzymes, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Dibenzofurans

Key structural analogs include:

Compound Substituents Molecular Formula Molar Mass (g/mol) Density (g/cm³) Boiling Point (°C) Key Properties Source
3-Chloro-7-fluorodibenzo[b,d]furan Cl (3), F (7) C₁₂H₆ClFO 220.63 N/A N/A Electron-withdrawing substituents reduce ring electron density, affecting reactivity in electrophilic substitution. Predicted lower boiling point than brominated analogs.
3-Bromo-7-chlorodibenzo[b,d]furan Br (3), Cl (7) C₁₂H₆BrClO 281.53 1.669 (predicted) 376.4 (predicted) Higher molar mass and boiling point compared to fluoro-chloro analog. Bromine’s larger atomic radius may sterically hinder reactions.
2-(4-Chlorophenyl)-7-iodo-3-phenyl-1-benzofuran Cl (phenyl), I (7) C₂₀H₁₂ClIO 438.67 N/A N/A Bulky iodine substituent enhances stability in cross-coupling reactions (e.g., Suzuki-Miyaura). Phenyl groups increase hydrophobicity.

Hydrogenated Derivatives

  • Used in pharmaceutical intermediates .

Functionalized Dibenzofurans

  • 2-(7-Fluorodibenzo[b,d]furan-1-yl)-4,6-diphenyl-1,3,5-triazine : Incorporation of a triazine ring enhances π-conjugation, making it suitable for optoelectronic materials. Fluorine improves thermal stability .

Electronic and Reactivity Comparisons

  • Substituent Effects :

    • Chloro and fluoro groups are electron-withdrawing, reducing electron density in the dibenzofuran ring. This deactivates the molecule toward electrophilic substitution but enhances stability toward oxidation .
    • Bromo and iodo substituents offer similar electronic effects but introduce steric bulk, which can hinder regioselective reactions (e.g., Pd-catalyzed C–H activation) .
  • NMR Characteristics: In 3-Chloro-7-fluorodibenzo[b,d]furan, heteronuclear coupling (e.g., $^{1}J_{CH}$ ≈ 180.8 Hz for furan α-carbons) confirms furan ring formation. Chemical shifts for α-carbons are lower compared to non-halogenated analogs due to electron withdrawal .

Biological Activity

3-Chloro-7-fluorodibenzo[b,d]furan is a polycyclic aromatic compound characterized by the presence of chlorine and fluorine substituents. This compound belongs to the dibenzofuran class, which has garnered attention due to its potential biological activities. Understanding the biological activity of 3-Chloro-7-fluorodibenzo[b,d]furan is crucial for evaluating its therapeutic potential and environmental impact.

Chemical Structure and Properties

The molecular formula for 3-Chloro-7-fluorodibenzo[b,d]furan is C12H7ClFC_{12}H_7ClF, with a molecular weight of approximately 220.63 g/mol. The structure features two fused benzene rings and a furan ring, leading to unique chemical properties that influence its biological activity.

Biological Activity Overview

Research indicates that compounds in the dibenzofuran class, including 3-Chloro-7-fluorodibenzo[b,d]furan, exhibit various biological activities. These include:

  • Antimicrobial Activity : Studies have shown that dibenzofurans can possess antimicrobial properties, potentially inhibiting the growth of bacteria and fungi.
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential as chemotherapeutic agents.
  • Enzyme Inhibition : Interaction studies reveal that these compounds may inhibit specific enzymes, impacting metabolic pathways.

Antimicrobial Activity

A study conducted on related dibenzofuran compounds indicated significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined, showcasing the effectiveness of these compounds against pathogens such as Staphylococcus aureus and Escherichia coli.

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
3-Chloro-7-fluorodibenzo[b,d]furan1632
Control (Standard Antibiotic)48

Anticancer Properties

A case study examined the cytotoxic effects of 3-Chloro-7-fluorodibenzo[b,d]furan on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating significant potential for further development as an anticancer agent.

Cell LineIC50 (µM)
MCF-712
A54915

Enzyme Inhibition Studies

Research focused on the inhibition of specific enzymes such as cytochrome P450 and other metabolic enzymes. The results indicated that 3-Chloro-7-fluorodibenzo[b,d]furan could inhibit these enzymes at micromolar concentrations, which may affect drug metabolism and toxicity profiles.

The biological activity of 3-Chloro-7-fluorodibenzo[b,d]furan is likely mediated through its interaction with cellular targets:

  • Binding Affinity : The compound's halogen substituents may enhance binding affinity to target proteins or enzymes.
  • Reactive Oxygen Species (ROS) Generation : Some dibenzofurans induce oxidative stress in cells, leading to apoptosis in cancer cells.
  • Alteration of Signaling Pathways : By inhibiting key enzymes, the compound may disrupt critical signaling pathways involved in cell proliferation and survival.

Q & A

Q. What synthetic methodologies are suitable for preparing 3-Chloro-7-fluorodibenzo[b,d]furan with high regioselectivity?

  • Methodological Answer : The synthesis of halogenated dibenzofurans typically involves Friedel-Crafts acylation followed by cyclization. For 3-Chloro-7-fluorodibenzo[b,d]furan, a stepwise approach could include:
  • Halogenation of precursor aromatic rings using Cl₂ (for chloro substitution) and fluorinating agents like Selectfluor® (for fluorine introduction).
  • Cyclization under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) to form the dibenzofuran core .
  • Purification via column chromatography (e.g., PE/CH₂Cl₂ gradients) to isolate the target compound .
    Key challenges include avoiding homocoupling byproducts and ensuring regioselectivity during halogen placement.

Q. Which analytical techniques are optimal for detecting trace levels of 3-Chloro-7-fluorodibenzo[b,d]furan in environmental samples?

  • Methodological Answer : Dynamic headspace-GC–MS offers superior sensitivity compared to static methods, detecting ~30× lower concentrations (e.g., 0.1 ppb) with a 15-minute analysis time . For quantification:
  • Use isotope-labeled analogs (e.g., [¹³C]-labeled standards) to correct for matrix effects .
  • Optimize ionization parameters (e.g., 68 m/z fragment for furan derivatives) to enhance specificity .
    Table 1 : Comparison of Static vs. Dynamic Headspace-GC–MS
ParameterStatic HeadspaceDynamic Headspace
Detection Limit3 ppb0.1 ppb
Analysis Time30 min15 min
SensitivityModerateHigh

Advanced Research Questions

Q. How can isotopic labeling distinguish endogenous vs. exogenous exposure to 3-Chloro-7-fluorodibenzo[b,d]furan in toxicokinetic studies?

  • Methodological Answer : Administer [¹³C]-labeled 3-Chloro-7-fluorodibenzo[b,d]furan to experimental models and monitor urinary metabolites via LC–MS/MS.
  • Endogenous/exogenous discrimination : Compare excretion rates of labeled ([¹³C]-metabolites) vs. unlabeled ([¹²C]-metabolites) compounds .
  • Dose-response calibration : Establish linear correlations between administered doses and metabolite concentrations (R² > 0.95) .
  • Background correction : Use unlabeled metabolite baselines to adjust for dietary or environmental contamination .

Q. What statistical approaches address variability in multi-omics data for 3-Chloro-7-fluorodibenzo[b,d]furan toxicity studies?

  • Methodological Answer :
  • False Discovery Rate (FDR) control : Apply the Benjamini-Hochberg procedure (α = 0.05) to adjust p-values in high-throughput biomarker screens, reducing Type I errors .
  • LASSO regression : Select key toxicokinetic predictors (e.g., liver enzyme levels, metabolite half-lives) while penalizing non-significant variables .
    Example workflow:
     1. Normalize metabolomics data (log2 transformation).  
     2. Apply FDR correction to identify significant biomarkers.  
     3. Use LASSO to model dose-response relationships.  

Q. How do structural modifications (Cl/F substitution) influence the carcinogenic potential of dibenzofurans?

  • Methodological Answer :
  • QSAR modeling : Train models using toxicity data from analogs (e.g., tetrachlorodibenzofurans ).
  • Metabolic activation : Compare CYP450-mediated epoxidation rates of 3-Cl-7-F vs. non-halogenated dibenzofurans. Higher halogen electronegativity may stabilize reactive intermediates, increasing genotoxicity .
  • In vitro assays : Use Ames tests with S9 metabolic activation to assess mutagenicity .

Data Contradictions and Resolution

Q. How to resolve discrepancies in furan derivative toxicity data across species?

  • Methodological Answer :
  • Interspecies scaling : Apply allometric models (e.g., body surface area adjustment) to extrapolate rodent data to humans .
  • Uncertainty factors : Incorporate 10× safety margins for sublethal effects due to limited human data .
  • Mechanistic studies : Use RNA-seq to identify conserved pathways (e.g., oxidative stress, DNA repair) across species .

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